5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8Cl2N2O It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5 and 7 positions, and a nitroso group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitroso group at the 2 position. The reaction is carried out at low temperatures to prevent over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high-quality material for further applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at the 5 and 7 positions can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 5,7-Dichloro-2-nitro-1,2,3,4-tetrahydroisoquinoline.
Reduction: 5,7-Dichloro-2-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Lacks the nitroso group, making it less reactive in certain chemical reactions.
5,7-Dichloro-2-nitro-1,2,3,4-tetrahydroisoquinoline: Contains a nitro group instead of a nitroso group, leading to different chemical and biological properties.
5,7-Dichloro-2-amino-1,2,3,4-tetrahydroisoquinoline: Contains an amino group, which can significantly alter its reactivity and biological activity.
Uniqueness
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chlorine atoms and a nitroso group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
5,7-dichloro-2-nitroso-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-3-6-5-13(12-14)2-1-8(6)9(11)4-7/h3-4H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJIAUTFPOHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC(=C2)Cl)Cl)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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